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Compound of Interest
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Cat. No.: B12386132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogues

that exhibit remarkable thermal stability and hybridization properties. The defining feature of

LNA is the presence of a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the

ribose sugar ring, which "locks" the nucleotide in an A-type (RNA-like) conformation. This

conformational rigidity enhances the binding affinity of LNA oligonucleotides to their

complementary DNA or RNA targets, making them invaluable tools in various molecular biology

applications, including antisense therapy, diagnostics, and gene regulation studies.

This application note provides a detailed standard operating procedure (SOP) for the synthesis

of LNA-containing oligonucleotides using automated solid-phase phosphoramidite chemistry.

The protocols outlined below cover the entire workflow, from monomer preparation to the final

quality control of the purified oligonucleotide.

Materials and Equipment
Reagents and Consumables

LNA® phosphoramidites (A, C, G, T/U)
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DNA or RNA phosphoramidites

Controlled Pore Glass (CPG) solid support (pre-loaded with the 3'-terminal nucleoside)

Anhydrous acetonitrile

Deblocking solution (3% trichloroacetic acid in dichloromethane)

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)

Capping solution A (acetic anhydride in THF/lutidine)

Capping solution B (16% 1-methylimidazole in THF)

Oxidizing solution (0.02 M iodine in THF/water/pyridine)

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

RP-HPLC purification buffers (e.g., 0.1 M triethylammonium acetate (TEAA) in water and

acetonitrile)

AEX-HPLC purification buffers (e.g., Tris-HCl or phosphate buffers with a salt gradient)

Nuclease-free water

Equipment
Automated DNA/RNA synthesizer

Lyophilizer

High-Performance Liquid Chromatography (HPLC) system with UV detector (RP and AEX

columns)

Mass spectrometer (ESI-MS or MALDI-TOF)

UV-Vis spectrophotometer

Centrifugal evaporator
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Vortex mixer

pH meter

Experimental Protocols
Preparation of Reagents

Phosphoramidite Solutions: Dissolve LNA® and standard phosphoramidites in anhydrous

acetonitrile to a final concentration of 0.1 M. Note that some modified LNA phosphoramidites

may require a different solvent mixture for optimal solubility.

Activator and Capping Solutions: Prepare fresh solutions according to the synthesizer

manufacturer's recommendations.

HPLC Buffers: Prepare and degas all HPLC buffers before use.

Solid-Phase LNA® Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using the phosphoramidite

method. The following cycle is repeated for each monomer addition.

Synthesis Cycle:

Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide

attached to the solid support is removed by treatment with the deblocking solution. The

released DMT cation has a characteristic orange color, and its absorbance can be measured

to monitor the coupling efficiency of the previous cycle.

Coupling: The LNA® phosphoramidite is activated by the activator solution and coupled to

the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the increased steric

hindrance of LNA® monomers, a longer coupling time is required compared to standard DNA

or RNA monomers.[1]

Reaction Time: 180-250 seconds.[1]

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This

prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
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Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester

using the oxidizing solution. A longer oxidation time is recommended for LNA®-containing

oligonucleotides to ensure complete conversion.[1]

Reaction Time: 45 seconds.[1]

Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support and

the protecting groups from the phosphate backbone and nucleobases are removed.

Transfer the CPG support to a screw-cap vial and add the cleavage and deprotection

solution (e.g., concentrated aqueous ammonia).

Incubate the vial at 55°C for 8-12 hours.

Cool the vial and transfer the supernatant containing the cleaved and deprotected

oligonucleotide to a new tube.

Lyophilize the solution to a dry pellet.

Purification of LNA® Oligonucleotides
Purification is crucial to remove truncated sequences and other impurities. High-Performance

Liquid Chromatography (HPLC) is the recommended method for LNA® oligonucleotides.[2]

a) Reverse-Phase HPLC (RP-HPLC)

This method separates oligonucleotides based on their hydrophobicity. It is particularly useful

for "DMT-on" purification, where the hydrophobic DMT group on the full-length product is

retained for separation.

Column: C18 reverse-phase column.

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the

oligonucleotide. The specific gradient will depend on the length and sequence of the oligo.

Detection: UV absorbance at 260 nm.

Collect the peak corresponding to the full-length product.

If "DMT-on" purification was performed, treat the collected fraction with 80% acetic acid to

remove the DMT group, followed by desalting.

Lyophilize the purified fraction.

b) Anion-Exchange HPLC (AEX-HPLC)

This method separates oligonucleotides based on the number of negatively charged phosphate

groups in their backbone. It provides excellent resolution for separating full-length products

from shorter failure sequences.

Column: Strong anion-exchange column.

Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

Gradient: A linear gradient of increasing salt concentration is used to elute the

oligonucleotide.

Detection: UV absorbance at 260 nm.

Collect the peak corresponding to the full-length product.

Desalt the collected fraction using a suitable method (e.g., size-exclusion chromatography or

ethanol precipitation).

Lyophilize the purified fraction.

Quality Control
a) Purity Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The purity of the final LNA® oligonucleotide should be assessed by analytical HPLC (RP-HPLC

or AEX-HPLC). The purity is determined by integrating the area of the main peak and

expressing it as a percentage of the total peak area.

b) Identity Verification

The molecular weight of the purified oligonucleotide is confirmed using mass spectrometry.

Electrospray ionization mass spectrometry (ESI-MS) is preferred for its high accuracy,

especially for longer oligonucleotides.[3]

c) Quantification

The concentration of the final LNA® oligonucleotide solution is determined by measuring its

absorbance at 260 nm (A260) using a UV-Vis spectrophotometer. The concentration can be

calculated using the Beer-Lambert law and the sequence-specific molar extinction coefficient.

Data Presentation
The following tables summarize typical quantitative data obtained during LNA® oligonucleotide

synthesis.

Table 1: Synthesis Cycle Parameters

Parameter Standard DNA/RNA LNA® Monomers

Coupling Time 30-60 seconds 180-250 seconds[1]

Oxidation Time ~15 seconds 45 seconds[1]

Stepwise Coupling Efficiency >99%
>99% (with optimized

conditions)

Table 2: Post-Purification Quality Control Metrics
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Parameter Specification Method

Purity (RP-HPLC/AEX-HPLC) >90% Analytical HPLC

Identity (Molecular Weight) ± 0.1% of theoretical mass ESI-MS[3]

Yield (20-mer, 1 µmol scale) 10-30 OD units UV-Vis Spectrophotometry
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Caption: Workflow for LNA® Oligonucleotide Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b12386132#standard-operating-
procedure-for-lna-oligo-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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